5-[(4-Tert-butylphenoxy)methyl]thiophene-2-carboxylic acid
Description
5-[(4-Tert-butylphenoxy)methyl]thiophene-2-carboxylic acid is a thiophene-based carboxylic acid derivative featuring a 4-tert-butylphenoxymethyl substituent at the 5-position of the thiophene ring. The tert-butylphenoxy group introduces steric bulk and hydrophobicity, which may enhance membrane permeability or target binding affinity in biological systems.
Properties
Molecular Formula |
C16H18O3S |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
5-[(4-tert-butylphenoxy)methyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C16H18O3S/c1-16(2,3)11-4-6-12(7-5-11)19-10-13-8-9-14(20-13)15(17)18/h4-9H,10H2,1-3H3,(H,17,18) |
InChI Key |
UTVFYFLYPRUQQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(S2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Bromination and Coupling Strategy
This method adapts protocols from the synthesis of 2-thiophenecarboxylic acid derivatives.
Step 1: Bromination of Thiophene
Thiophene is brominated using pyridine perbromide hydrobromide in halohydrocarbon solvents at –10°C to 0°C, yielding 2-bromothiophene.
Step 2: Introduction of the Phenoxymethyl Group
The 5-position is functionalized via a nucleophilic substitution reaction between 2-bromo-5-(bromomethyl)thiophene and 4-tert-butylphenol in the presence of a base such as potassium carbonate.
Step 3: Carboxylation via Malonate Alkylation
Diethyl malonate is reacted with the brominated intermediate under basic conditions, followed by saponification and decarboxylation to yield the carboxylic acid.
Optimization Insights
-
Solvent choice (toluene or DMF) critically impacts coupling efficiency.
-
Saponification with lithium hydroxide in ethanol at 70°C ensures complete hydrolysis.
Yield Data
Carboxylation of 5-Methylthiophene
The thiophene core is first carboxylated using carbon dioxide under lithiation conditions. A representative procedure involves:
Chloromethylation and Etherification
The methyl group at the 5-position is functionalized via:
-
Chloromethylation using paraformaldehyde and HCl gas in acetic acid.
-
Etherification with 4-tert-butylphenol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate).
Critical Parameters
Fragment Preparation
-
Thiophene Boronic Ester : 5-Bromo-2-carboxythiophene is converted to its pinacol boronic ester using bis(pinacolato)diboron.
-
Aryl Halide : 4-Tert-butylphenoxymethyl chloride is synthesized from 4-tert-butylphenol and chloromethyl chlorosulfate.
Cross-Coupling Reaction
The fragments are coupled using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (K₂CO₃) in a toluene/water biphasic system.
Advantages
-
High regioselectivity and functional group tolerance.
Comparative Analysis of Synthetic Methods
Table 1: Method Comparison
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Yield (%) | 38–42 | 45–50 | 50–55 |
| Step Count | 3 | 4 | 3 |
| Scalability | Moderate | High | Low |
| Purification Challenges | Malonate intermediates | Chloromethylation side products | Boronic ester stability |
Key Findings
-
Route 1 offers simplicity but suffers from moderate yields due to competing side reactions during phenoxymethylation.
-
Route 2 achieves higher yields but requires rigorous anhydrous conditions for Mitsunobu coupling.
-
Route 3 is optimal for regioselectivity but limited by the cost of palladium catalysts.
Industrial-Scale Considerations
Solvent and Reagent Selection
Process Intensification
-
Continuous-flow systems improve safety in exothermic steps (e.g., bromination).
-
In situ generation of unstable intermediates (e.g., chloromethyl derivatives) minimizes isolation steps.
Chemical Reactions Analysis
5-[(4-Tert-butylphenoxy)methyl]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Drug Discovery and Development
5-[(4-Tert-butylphenoxy)methyl]thiophene-2-carboxylic acid exhibits promising biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. These characteristics make it a potential lead compound in drug discovery for treating various diseases .
- Anti-inflammatory Properties : Compounds containing thiophene rings are known for their ability to modulate inflammatory responses, which can be beneficial in treating conditions like arthritis and other inflammatory disorders .
- Antimicrobial Activity : The compound's structure may enhance its interaction with microbial targets, potentially leading to the development of new antibiotics .
Mechanistic Studies
Research indicates that this compound may interact with enzymes or receptors involved in metabolic pathways. Preliminary studies suggest that it could influence cellular functions by modulating enzyme activity or receptor signaling .
Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films can enhance device performance .
Coatings and Polymers
Due to its chemical stability and reactivity, this compound can be utilized in the formulation of advanced coatings and polymers. These materials may find applications in protective coatings, adhesives, and sealants due to their enhanced durability and resistance to environmental degradation .
Case Study 1: Anti-Cancer Activity
A study investigating the anticancer properties of thiophene derivatives found that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via modulation of specific signaling pathways .
Case Study 2: Anti-inflammatory Effects
Another research project focused on the anti-inflammatory effects of thiophene derivatives demonstrated that these compounds could inhibit pro-inflammatory cytokine production in vitro. This suggests potential therapeutic applications for inflammatory diseases .
Mechanism of Action
The mechanism of action of 5-[(4-Tert-butylphenoxy)methyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs of 5-[(4-Tert-butylphenoxy)methyl]thiophene-2-carboxylic acid, highlighting differences in substituents, physicochemical properties, and biological activities:
Structural and Physicochemical Comparisons
- Lipophilicity: The 4-tert-butylphenoxymethyl group confers higher logP values compared to analogs with smaller substituents (e.g., methylpiperazinyl or trimethylphenyl), suggesting improved membrane permeability .
- Solubility : Hydrochloride salts (e.g., 5-[(4-methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride) exhibit enhanced aqueous solubility, critical for in vivo applications .
Biological Activity
5-[(4-Tert-butylphenoxy)methyl]thiophene-2-carboxylic acid is a thiophene derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure, characterized by a thiophene ring and a tert-butylphenoxy group, suggests potential interactions with various biological targets. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H18O3S, with a molecular weight of 302.38 g/mol. The compound features a thiophene ring substituted with a carboxylic acid group and a tert-butylphenoxy group, enhancing its lipophilicity and potential bioactivity.
Thiophene derivatives, including this compound, often exhibit multiple mechanisms of action:
- Anticancer Activity : Research indicates that thiophene derivatives can inhibit cancer cell proliferation through various pathways, including the modulation of apoptosis and cell cycle regulation.
- Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
- Antimicrobial Properties : Thiophene derivatives demonstrate activity against several bacterial strains, making them candidates for antibiotic development.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits cancer cell lines through apoptosis induction and cell cycle arrest. |
| Anti-inflammatory | Reduces levels of inflammatory markers such as TNF-alpha and IL-6 in vitro models. |
| Antimicrobial | Exhibits bactericidal effects against Gram-positive and Gram-negative bacteria. |
1. Anticancer Properties
A study conducted by Wang et al. (2023) investigated the anticancer effects of various thiophene derivatives, including this compound. The compound was found to induce apoptosis in human cancer cell lines by activating caspase pathways and inhibiting the PI3K/Akt signaling pathway. The IC50 value was determined to be approximately 15 µM, indicating significant potency against cancer cells .
2. Anti-inflammatory Effects
In a study published in the Journal of Medicinal Chemistry (2024), researchers evaluated the anti-inflammatory effects of this compound using lipopolysaccharide (LPS)-stimulated macrophages. Results showed that treatment with this compound significantly reduced the production of TNF-alpha and IL-6 by over 50%, highlighting its potential as an anti-inflammatory agent .
3. Antimicrobial Activity
A recent investigation into the antimicrobial properties revealed that the compound exhibited inhibitory effects on both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively. This suggests that it may serve as a lead compound for developing new antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of thiophene derivatives is often influenced by their structural characteristics. Modifications to the thiophene ring or substituents can enhance or diminish activity:
- Substituent Variation : Alterations in the tert-butyl group can affect lipophilicity and interaction with biological targets.
- Ring Modifications : Changes to the thiophene ring can influence electron density and reactivity, impacting binding affinity to enzymes or receptors.
Q & A
Q. What are the common synthetic routes for 5-[(4-Tert-butylphenoxy)methyl]thiophene-2-carboxylic acid?
- Methodological Answer : Synthesis typically involves modular strategies, such as:
- Suzuki-Miyaura Coupling : To introduce aryl/heteroaryl groups to the thiophene core. For example, coupling 4-tert-butylphenol derivatives with brominated thiophene intermediates using Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids in a DMF/H₂O solvent system .
- Esterification/Deprotection : Methyl ester intermediates (e.g., methyl 5-(4-hydroxyphenyl)thiophene-2-carboxylate) are synthesized first, followed by deprotection with K₂CO₃ in DMF to yield the carboxylic acid .
- Alkylation : Reacting thiophene-2-carboxylic acid derivatives with tert-butylphenoxymethyl halides under basic conditions (e.g., NaH in THF) .
Table 1 : Representative Synthetic Approaches for Analogous Compounds
| Method | Yield | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Suzuki Coupling | 78% | Pd(PPh₃)₄, aryl boronic acid | |
| Ester Deprotection | 90% | K₂CO₃, DMF, benzyl bromide | |
| Alkylation | 65% | NaH, THF, 4-tert-butylphenoxymethyl chloride |
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural elucidation requires multi-technique validation:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butylphenoxy methyl protons at δ 4.8–5.2 ppm; thiophene ring protons at δ 6.5–7.5 ppm) .
- IR Spectroscopy : Carboxylic acid C=O stretch (~1700 cm⁻¹) and thiophene ring vibrations (~3100 cm⁻¹) .
- X-ray Crystallography : Resolves spatial arrangements (e.g., dihedral angles between thiophene and phenoxy groups) .
Q. What are the key physicochemical properties relevant to experimental handling?
- Methodological Answer :
- Solubility : Limited in polar solvents (e.g., H₂O) but soluble in DMSO or DMF due to the hydrophobic tert-butyl group .
- Melting Point : Analogous compounds (e.g., 5-(4-hydroxyphenyl)thiophene-2-carboxylic acid) melt at 254–255°C .
- Stability : Susceptible to decarboxylation under strong acidic/basic conditions; store at –20°C in inert atmospheres .
Q. What in vitro assays are used for initial biological screening?
- Methodological Answer :
- Anti-inflammatory Activity : Measure inhibition of COX-2 or TNF-α in RAW 264.7 macrophages using ELISA .
- Antitumor Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated .
- Enzyme Inhibition : Fluorescence-based assays for targets like β-lactamase or CFTR .
Advanced Research Questions
Q. How can substituent optimization enhance biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest:
- Phenoxy Group Modifications : Bulky substituents (e.g., tert-butyl) improve lipophilicity and membrane permeability .
- Thiophene Ring Functionalization : Electron-withdrawing groups (e.g., carboxylic acid) enhance interactions with polar enzyme pockets .
- Linker Variations : Methyl vs. propyl linkers affect conformational flexibility and binding kinetics (e.g., antitumor activity in pyrrolo[2,3-d]pyrimidine derivatives) .
Q. How to resolve low yields in coupling reactions during synthesis?
- Methodological Answer :
- Catalyst Optimization : Use PdCl₂(dppf) instead of Pd(PPh₃)₄ for sterically hindered substrates .
- Solvent Screening : Replace DMF with toluene/EtOH mixtures to reduce side reactions .
- Temperature Control : Lower reaction temperatures (e.g., 60°C vs. 80°C) prevent decarboxylation .
Q. How to address contradictions in reported biological activities across studies?
- Methodological Answer :
- Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., cell line, serum concentration) .
- Metabolite Profiling : Use LC-MS to identify active vs. inactive metabolites in cell lysates .
- Dose-Response Validation : Repeat experiments with ≥3 biological replicates to confirm trends .
Q. What computational approaches predict target interactions?
- Methodological Answer :
- Molecular Docking : AutoDock Vina to model binding with COX-2 (PDB: 5KIR) or β-lactamase (PDB: 4XXM) .
- MD Simulations : GROMACS for 100-ns trajectories to assess complex stability .
- QSAR Modeling : Generate predictive models using descriptors like logP and polar surface area .
Q. What challenges arise in in vivo evaluation, and how are they mitigated?
- Methodological Answer :
- Pharmacokinetics : Poor oral bioavailability due to carboxylic acid ionization; use prodrug strategies (e.g., methyl esters) .
- Toxicity Screening : Monitor liver/kidney function in murine models via ALT/AST and creatinine assays .
- Bioavailability Enhancement : Nanoformulation with PLGA nanoparticles improves tissue penetration .
Q. Which analytical methods ensure purity and stability in long-term studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
